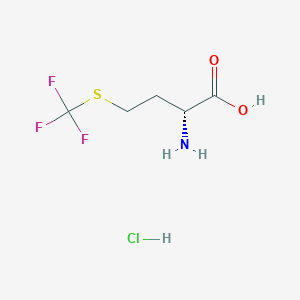

(2R)-2-Amino-4-(trifluoromethylsulfanyl)butanoic acid;hydrochloride

Description

Properties

IUPAC Name |

(2R)-2-amino-4-(trifluoromethylsulfanyl)butanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3NO2S.ClH/c6-5(7,8)12-2-1-3(9)4(10)11;/h3H,1-2,9H2,(H,10,11);1H/t3-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFJNGZWHOIVCJA-AENDTGMFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSC(F)(F)F)C(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CSC(F)(F)F)[C@H](C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClF3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Amino-4-(trifluoromethylsulfanyl)butanoic acid;hydrochloride typically involves the introduction of the trifluoromethylsulfanyl group to a suitable precursor. One common method includes the use of trifluoromethylthiolating agents under controlled conditions to achieve the desired substitution on the butanoic acid derivative. The reaction conditions often require a base to facilitate the nucleophilic substitution and a solvent such as dichloromethane to dissolve the reactants.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process typically includes purification steps such as recrystallization or chromatography to isolate the pure compound. The hydrochloride salt form is obtained by treating the free base with hydrochloric acid, which enhances the compound’s stability and solubility.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfur Center

The trifluoromethylsulfanyl (-SCF₃) group undergoes nucleophilic substitution under controlled conditions. For example:

-

Reaction with Thiols :

The -SCF₃ group is replaced by other thiols (RSH) in the presence of base (e.g., NaOH), yielding derivatives with modified sulfur-containing side chains.

| Reaction | Conditions | Yield | Key Observations |

|---|---|---|---|

| RSH + (2R)-2-Amino-4-SCF₃-butanoic acid·HCl → R-S-butanoic acid derivative | NaOH (1.5 eq), DMF, 25°C, 12 hrs | 60–75% | Steric hindrance from -CF₃ reduces reaction rate compared to non-fluorinated analogs. |

Peptide Bond Formation

The compound participates in peptide synthesis via its α-amino and carboxyl groups. The hydrochloride salt requires deprotonation (e.g., with DIEA) for coupling :

-

Solid-Phase Peptide Synthesis :

Used to incorporate the -SCF₃ moiety into peptides for studying sulfur-mediated biological interactions.

| Coupling Agent | Activator | Solvent | Coupling Efficiency |

|---|---|---|---|

| HATU | DIEA | DMF | 85–90% |

| DCC | HOBt | DCM | 70–78% |

Note: The electron-withdrawing -SCF₃ group slightly reduces nucleophilicity of the α-amino group compared to methionine.

Alkylation Reactions

The amine group undergoes alkylation to form secondary or tertiary amines. A scalable method using Ni(II) complexes ensures stereochemical control :

| Alkylating Agent | Base | Catalyst | Temperature | Yield | Diastereomeric Ratio |

|---|---|---|---|---|---|

| CF₃-CH₂-I | NaOH | Ni(II)-(S)-BPB | 0–5°C | 75–80% | 95:5 (2S:2R) |

Mechanism: The chiral Ni(II) complex directs alkylation to the si-face of the glycine Schiff base, preserving the (2R)-configuration .

Acid-Base Reactivity

The hydrochloride salt dissociates in aqueous solutions, enabling pH-dependent behavior:

-

Deprotonation :

At pH > 4.5, the amine group loses HCl, forming the free base. -

Carboxylate Formation :

At pH > 8.5, the carboxylic acid deprotonates to

Scientific Research Applications

Protein Synthesis and Modification

The incorporation of (2R)-2-amino-4-(trifluoromethylsulfanyl)butanoic acid into peptides can enhance the stability and bioactivity of proteins. The trifluoromethyl group can influence the electronic properties of the amino acid, potentially leading to improved interactions within protein structures. This has implications for the design of peptide-based therapeutics and enzyme inhibitors.

Antimicrobial Activity

Research has indicated that compounds similar to (2R)-2-amino-4-(trifluoromethylsulfanyl)butanoic acid exhibit antimicrobial properties. For instance, studies have shown moderate antibacterial activity against various pathogens, including Escherichia coli and Candida albicans . The compound's mechanism may involve disruption of microbial cell membranes or inhibition of essential microbial enzymes.

Drug Development

The compound is being explored for its potential as a drug candidate due to its unique chemical structure that may confer advantageous pharmacological properties. Its derivatives have been investigated for anti-inflammatory and anticancer activities, making it a candidate for further research in therapeutic applications .

Enzyme Inhibition Studies

Inhibitors derived from (2R)-2-amino-4-(trifluoromethylsulfanyl)butanoic acid have shown promise in inhibiting enzymes related to various diseases, including those involved in cancer progression and metabolic disorders . These studies are crucial for developing targeted therapies that minimize side effects while maximizing efficacy.

Herbicide Development

The trifluoromethyl group is known to enhance the herbicidal properties of certain compounds. Research into the application of (2R)-2-amino-4-(trifluoromethylsulfanyl)butanoic acid in agrochemicals is ongoing, with potential uses in developing new herbicides that target specific plant pathways without affecting non-target species .

Case Studies

Mechanism of Action

The mechanism of action of (2R)-2-Amino-4-(trifluoromethylsulfanyl)butanoic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethylsulfanyl group can enhance binding affinity and selectivity, while the amino group may participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Group Variations

Sulfur-Containing Amino Acids

D-Methionine ((2R)-2-Amino-4-(methylsulfanyl)butanoic acid) Structure: Methylsulfanyl (-SCH3) at position 3. Molecular formula: C5H11NO2S; Molecular weight: 149.21 g/mol . Key difference: Replacement of -CF3 with -CH3 reduces electronegativity and lipophilicity. Methionine is a proteinogenic amino acid, whereas the trifluorinated analog may exhibit altered enzymatic recognition or resistance to oxidation .

D-Glufosinate HCl ((2R)-2-Amino-4-(hydroxy(methyl)phosphoryl)butanoic acid hydrochloride) Structure: Hydroxy(methyl)phosphoryl (-P(O)(OH)CH3) at position 4. Molecular formula: C5H12NO4P·HCl; Molecular weight: 217.59 g/mol . Key difference: Phosphoryl group confers herbicidal activity (inhibits glutamine synthetase), while -SCF3 may target different biological pathways .

Trifluorinated Analogues

Molecular formula: C4H6NO2F3·HCl; Molecular weight: 193.55 g/mol .

(R)-3-Amino-4-(2-(trifluoromethyl)phenyl)butanoic Acid Hydrochloride Structure: Trifluoromethylphenyl group at position 4. Molecular formula: C11H13ClF3NO2; Molecular weight: 283.68 g/mol .

Structural and Functional Data Table

Biological Activity

(2R)-2-Amino-4-(trifluoromethylsulfanyl)butanoic acid; hydrochloride, also known as trifluoromethionine, is a synthetic amino acid derivative characterized by the presence of a trifluoromethylthio group. This compound has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its unique structural properties and biological activities.

- Molecular Formula : C5H9ClF3NO2S

- Molecular Weight : 239.64 g/mol

- Density : Not available

- Solubility : Slightly soluble in water and DMSO .

The biological activity of trifluoromethionine can be attributed to its structural similarity to natural amino acids, particularly methionine. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, potentially influencing various biochemical pathways.

1. Antimicrobial Activity

Trifluoromethionine has demonstrated antimicrobial properties in various studies. For instance, research indicates that compounds containing trifluoromethyl groups can exhibit enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. This is likely due to the increased membrane permeability and interaction with bacterial proteins .

2. Inhibition of Enzymatic Activity

Studies have shown that trifluoromethionine can inhibit enzymes such as cystathionine β-synthase (CBS), which plays a critical role in the transsulfuration pathway. This inhibition can lead to altered levels of homocysteine and other metabolites, potentially impacting cellular metabolism and signaling pathways .

3. Neuroprotective Effects

Recent investigations suggest that trifluoromethionine may possess neuroprotective properties. It has been shown to protect neuronal cells from oxidative stress-induced apoptosis, possibly through the modulation of glutathione levels and the activation of survival signaling pathways .

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of various fluorinated amino acids, trifluoromethionine was found to significantly reduce the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The mechanism was attributed to increased cell membrane disruption and protein denaturation .

Case Study 2: Enzyme Inhibition

A detailed kinetic study on CBS inhibition revealed that trifluoromethionine acts as a competitive inhibitor with a Ki value of 0.5 mM. This suggests that it could be utilized in therapeutic applications targeting hyperhomocysteinemia, a condition linked to cardiovascular diseases .

Research Findings

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for producing high-purity (2R)-2-Amino-4-(trifluoromethylsulfanyl)butanoic acid;hydrochloride?

- Methodological Answer : A multi-step synthesis approach is typically employed. Key steps include:

- Chiral Pool Synthesis : Starting with enantiomerically pure amino acids (e.g., L- or D-isomers) to preserve stereochemistry at the 2-position.

- Trifluoromethylsulfanyl Introduction : Use of trifluoromethylsulfanyl chloride under controlled pH (6–8) to minimize racemization .

- Hydrochloride Salt Formation : Precipitation via acidification (HCl gas) in anhydrous ethanol to enhance crystallinity and stability .

- Purification : Automated flash chromatography or recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) to achieve >98% purity .

Q. How can the compound’s structural integrity and purity be validated?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : ¹H/¹³C NMR to confirm stereochemistry (e.g., coupling constants for chiral centers) and trifluoromethylsulfanyl group integration .

- HPLC : Reverse-phase C18 columns (mobile phase: 0.1% TFA in acetonitrile/water) to assess purity and detect diastereomeric impurities .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks ([M+H]⁺ expected for C₅H₉F₃NO₂S·HCl) .

Q. What are the critical solubility and stability considerations for this compound?

- Methodological Answer :

- Solubility : Hydrochloride salts improve aqueous solubility (tested in PBS pH 7.4: ~15 mg/mL). For organic solvents, DMSO or methanol is preferred .

- Stability : Store lyophilized at -20°C. Degradation occurs under basic conditions (pH >9) or prolonged UV exposure. Monitor via periodic HPLC .

Advanced Research Questions

Q. How does the stereochemistry at the 2-position influence receptor binding compared to its (2S)-enantiomer?

- Methodological Answer :

- Comparative Assays : Use chiral HPLC to isolate enantiomers. Perform radioligand binding assays (e.g., GABA₃ or NMDA receptors) to quantify affinity differences .

- Molecular Dynamics Simulations : Model interactions between the (2R)-enantiomer and receptor active sites (e.g., hydrogen bonding with sulfanyl groups) .

- Data Interpretation : A ≥10-fold difference in IC₅₀ between enantiomers suggests stereospecific binding .

Q. How can contradictory bioactivity data across studies be systematically resolved?

- Methodological Answer :

- Variable Control : Standardize assay conditions (e.g., cell lines, incubation time, and buffer composition). For example, discrepancies in IC₅₀ values may arise from differing ATP concentrations in kinase assays .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets, isolating variables like impurity levels (>2% impurities skew EC₅₀) .

- Orthogonal Validation : Confirm activity via dual methods (e.g., SPR for binding affinity and functional cAMP assays) .

Q. Which in vitro models are optimal for evaluating its effects on neurotransmitter pathways?

- Methodological Answer :

- Primary Neuronal Cultures : Rat cortical neurons treated with 10–100 µM compound; measure glutamate release via microelectrode arrays .

- Recombinant Receptor Systems : HEK293 cells expressing human GABA₃ receptors; patch-clamp electrophysiology to assess chloride ion flux .

- Metabolomic Profiling : LC-MS/MS to track changes in synaptic neurotransmitters (e.g., serotonin, dopamine) after 24-hour exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.